ETHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE ETHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 941943-38-0
VCID: VC5425736
InChI: InChI=1S/C16H17BrN4O2S/c1-4-23-14(22)12-9(2)18-15-19-16(24-3)20-21(15)13(12)10-6-5-7-11(17)8-10/h5-8,13H,4H2,1-3H3,(H,18,19,20)
SMILES: CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)Br)SC)C
Molecular Formula: C16H17BrN4O2S
Molecular Weight: 409.3

ETHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

CAS No.: 941943-38-0

Cat. No.: VC5425736

Molecular Formula: C16H17BrN4O2S

Molecular Weight: 409.3

* For research use only. Not for human or veterinary use.

ETHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE - 941943-38-0

Specification

CAS No. 941943-38-0
Molecular Formula C16H17BrN4O2S
Molecular Weight 409.3
IUPAC Name ethyl 7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C16H17BrN4O2S/c1-4-23-14(22)12-9(2)18-15-19-16(24-3)20-21(15)13(12)10-6-5-7-11(17)8-10/h5-8,13H,4H2,1-3H3,(H,18,19,20)
Standard InChI Key JSGNVZNQNDQPHU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)Br)SC)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound features atriazolo[1,5-a]pyrimidine scaffold, a bicyclic system comprising a triazole ring fused to a pyrimidine ring. Key substituents include:

  • 3-Bromophenyl group at position 7, enhancing hydrophobic interactions and halogen bonding in biological systems .

  • Methyl group at position 5, contributing to steric stabilization.

  • Methylsulfanyl group at position 2, offering potential for redox modulation.

  • Ethyl carboxylate at position 6, improving solubility and serving as a handle for derivatization.

X-ray crystallography of analogous triazolopyrimidines reveals planarity in the triazole ring and conformational flexibility in the pyrimidine moiety, which may influence target binding.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₇BrN₄O₂S
Molecular Weight409.3 g/mol
IUPAC NameEthyl 7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate
SMILESCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)Br)C(SC)(C)

Synthesis and Preparation Methods

Eco-Friendly Synthetic Protocols

The compound is synthesized via multi-step reactions, often employing microwave-assisted or solvent-free conditions to enhance efficiency . A representative pathway involves:

  • Condensation: 3-Amino-1,2,4-triazole reacts with β-keto esters to form the triazolopyrimidine core.

  • Propargylation: Introduction of the 3-bromophenyl group via Sonogashira coupling.

  • Thioether Formation: Methylsulfanyl group incorporation using methanesulfonyl chloride under basic conditions.

  • Esterification: Ethyl carboxylate addition via nucleophilic acyl substitution.

Notably, 4,4'-trimethylenedipiperidine is utilized as a non-toxic additive to improve yield (up to 85%).

Table 2: Optimization of Synthetic Conditions

ParameterConditionYield (%)Reference
CatalystCu(I)/TBAB78
SolventToluene/H₂O82
Temperature80°C85
Reaction Time6 hours80

Physicochemical Properties

Solubility and Stability

The compound is a crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility . Stability studies indicate decomposition above 200°C, with the methylsulfanyl group prone to oxidation under acidic conditions.

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point189–191°CDSC
LogP3.2 ± 0.3HPLC
pKa4.7 (carboxylate)Potentiometry
Target/ActivityModel/AssayResultReference
EGFR InhibitionKinase assayIC₅₀ = 0.45 µM
AntiproliferativeMTT assay (MCF-7)IC₅₀ = 12.4 µM
TNF-α SuppressionLPS-stimulated macrophages62% reduction

Comparative Analysis with Related Compounds

Table 5: Structure-Activity Relationships

CompoundSubstituentsIC₅₀ (MCF-7)LogP
Ethyl 7-(4-Cl-phenyl) analog4-Chlorophenyl, methylsulfanyl15.2 µM3.5
Ethyl 7-(3-Br-phenyl) (this compound)3-Bromophenyl, methylsulfanyl12.4 µM3.2
Methyl 5-ethyl derivative4-Fluorophenyl, ethyl22.1 µM2.8

The 3-bromophenyl group confers enhanced cytotoxicity compared to para-substituted analogs, likely due to improved target binding.

Future Research Directions

  • Prodrug Development: Esterase-mediated hydrolysis of the ethyl carboxylate could enhance bioavailability .

  • Target Identification: Proteomic profiling to map off-target effects and optimize selectivity.

  • Green Chemistry: Scaling up synthesis using flow reactors to reduce waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator